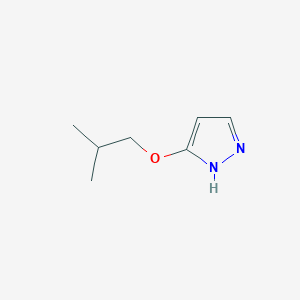
3-isobutoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms and an isobutoxy group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutoxy-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing good yields under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as using transition-metal catalysts and photoredox reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-isobutoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Pyrazoles can undergo substitution reactions, such as N-arylation, using aryl halides and copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Substitution: Aryl halides, copper powder, KOtBu as a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-isobutoxy-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-isobutoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents.
3,5-diaryl-4,5-dihydro-1H-pyrazole-carbaldehydes: Compounds with similar core structures but different functional groups.
Uniqueness
3-isobutoxy-1H-pyrazole is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important building block for synthesizing more complex molecules with diverse applications.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9) |
InChI Key |
RNKPELMWHXNNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



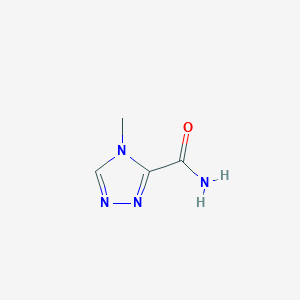
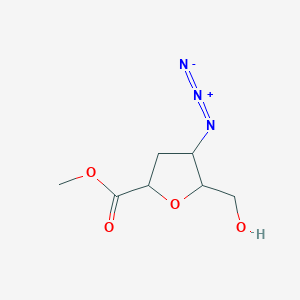


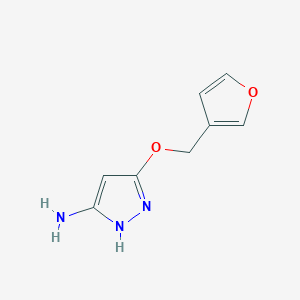
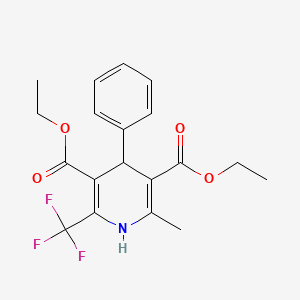

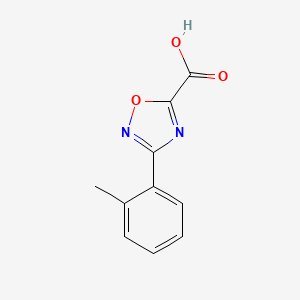
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)

